molecular formula C17H18N2O4S2 B2655426 N'-[(oxolan-2-yl)methyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide CAS No. 1798522-24-3

N'-[(oxolan-2-yl)methyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide

Cat. No.: B2655426
CAS No.: 1798522-24-3
M. Wt: 378.46
InChI Key: RPWFNQIRJWLDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(oxolan-2-yl)methyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide is a complex organic compound featuring a unique structure that includes oxolane and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(oxolan-2-yl)methyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium and bases like potassium t-butoxide under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(oxolan-2-yl)methyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

N’-[

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N'-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c20-15(13-4-2-8-24-13)14-6-5-12(25-14)10-19-17(22)16(21)18-9-11-3-1-7-23-11/h2,4-6,8,11H,1,3,7,9-10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWFNQIRJWLDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.